molecular formula C7H11NO B1364924 N-(cyclohex-1-en-1-yl)formamide CAS No. 40652-40-2

N-(cyclohex-1-en-1-yl)formamide

Cat. No. B1364924
CAS RN: 40652-40-2
M. Wt: 125.17 g/mol
InChI Key: PMOWTTQUPBFWRL-UHFFFAOYSA-N
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Description

N-(Cyclohex-1-en-1-yl)formamide (NCHF) is a cyclic amide derived from cyclohexane and formic acid. It is a versatile and useful chemical compound that has a wide range of applications in scientific research and laboratory experiments. NCHF is a white, crystalline solid that is soluble in a variety of organic solvents and is stable under normal storage conditions.

Scientific Research Applications

Organic Synthesis

1-Formamido-1-cyclohexene: is a versatile intermediate in organic synthesis. It acts as a precursor for the synthesis of cyclohexenyl isocyanide , which is used in the Ugi four-component condensation reaction . This reaction is pivotal for creating a wide array of complex molecules, including α-(acylamino)amides, which are valuable in medicinal chemistry.

Medicinal Chemistry

In medicinal chemistry, 1-Formamido-1-cyclohexene serves as a building block for developing therapeutic molecules. Its transformation into cyclohexenyl isocyanide allows for the creation of compounds with potential biological activities, such as antimicrobial, anti-inflammatory, and antitumor agents .

Material Science

The compound’s ability to form crystalline structures makes it significant in material science. Researchers utilize 1-Formamido-1-cyclohexene to study crystal structures and intermolecular interactions, which are essential for designing new materials with specific properties .

Computational Chemistry

1-Formamido-1-cyclohexene: is also used in computational chemistry for Density Functional Theory (DFT) calculations and Hirshfeld surface analysis. These studies help in understanding the spatial distribution and importance of atomic interactions within crystal lattices .

Catalysis

In catalysis, 1-Formamido-1-cyclohexene can be employed to study reaction mechanisms and develop new catalytic processes. Its role in dearomatizing reactions, where it adds spontaneously on heteroarenes to form new C–C bonds, is of particular interest .

properties

IUPAC Name

N-(cyclohexen-1-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-6-8-7-4-2-1-3-5-7/h4,6H,1-3,5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOWTTQUPBFWRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399868
Record name N-Cyclohex-1-en-1-ylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclohex-1-en-1-yl)formamide

CAS RN

40652-40-2
Record name N-Cyclohex-1-en-1-ylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-Cyclohexenyl)formamide
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